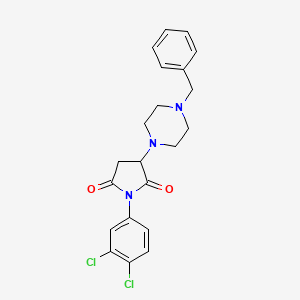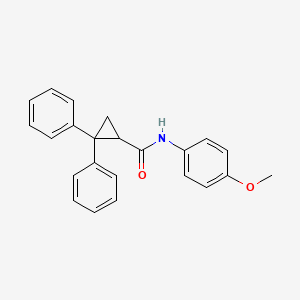
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as BMS-986, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mécanisme D'action
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of TYK2, JAK1, and JAK2 kinases. These kinases are involved in the activation of the JAK-STAT signaling pathway, which plays a crucial role in the regulation of immune responses. By inhibiting these kinases, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide can reduce the activity of immune cells, leading to a decrease in inflammation and tissue damage.
Biochemical and Physiological Effects:
In preclinical studies, N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have potent anti-inflammatory effects. It has been demonstrated to reduce the production of pro-inflammatory cytokines, such as IL-6 and TNF-α, in immune cells. Additionally, it has been shown to suppress the differentiation and activation of T cells, which play a crucial role in the development of autoimmune diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its selectivity for TYK2, JAK1, and JAK2 kinases. This allows for a more precise targeting of the JAK-STAT signaling pathway, minimizing the risk of off-target effects. However, one of the limitations of using N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide in lab experiments is its low solubility in water, which can make it challenging to administer in vivo.
Orientations Futures
There are several potential future directions for the research and development of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide. One direction is to investigate its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. Another direction is to explore its potential use in combination therapy with other drugs, such as biologics or small molecule inhibitors, to enhance its efficacy and minimize side effects. Furthermore, the development of more soluble formulations of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide could improve its bioavailability and facilitate its administration in vivo.
Méthodes De Synthèse
The synthesis of N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide involves several steps, including the preparation of the starting materials, the coupling of the benzyl and sulfonyl groups, and the final formation of the amide bond. The synthesis method has been described in detail in a scientific paper published by Bristol-Myers Squibb Company in 2018.
Applications De Recherche Scientifique
N~2~-benzyl-N~1~-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide has been primarily studied for its potential therapeutic applications in the treatment of various diseases. It has been shown to have inhibitory effects on several kinases, including TYK2, JAK1, and JAK2, which are involved in the regulation of immune responses. Therefore, it has been investigated as a potential treatment for autoimmune diseases, such as psoriasis and rheumatoid arthritis.
Propriétés
IUPAC Name |
2-[benzenesulfonyl(benzyl)amino]-N-(4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S/c1-18-12-14-20(15-13-18)23-22(25)17-24(16-19-8-4-2-5-9-19)28(26,27)21-10-6-3-7-11-21/h2-15H,16-17H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NJAQNANCRORWMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-benzyl-N-(4-methylphenyl)-N~2~-(phenylsulfonyl)glycinamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{1-[(benzylamino)carbonyl]-2-phenylvinyl}-2-methoxybenzamide](/img/structure/B5231673.png)
![methyl 2-({[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)thio]acetyl}amino)benzoate](/img/structure/B5231690.png)
![2-[3-[3-(acetylamino)-4-ethylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(4-ethylphenyl)acetamide](/img/structure/B5231707.png)
![1-(4-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B5231717.png)
![1-[4-(4-nitrophenoxy)benzoyl]pyrrolidine](/img/structure/B5231726.png)
![2-bromo-1-{2-[2-(4-ethoxyphenoxy)ethoxy]ethoxy}-4-methylbenzene](/img/structure/B5231728.png)
![11-(5-bromo-2-fluorophenyl)-3,3,7,8-tetramethyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5231730.png)
![1-[3-(1-{[(1R,5S)-6,6-dimethylbicyclo[3.1.1]hept-2-en-2-yl]methyl}-4-piperidinyl)propanoyl]-4-phenylpiperazine](/img/structure/B5231731.png)

![N-[(4-ethyl-1,3-thiazol-2-yl)methyl]-6-[methyl(2-pyridinylmethyl)amino]nicotinamide](/img/structure/B5231739.png)
![3-(4-fluorophenyl)-2-methyl-7-(5-methyl-4H-1,2,4-triazol-3-yl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B5231747.png)

![5-({4-[4-(3-chlorophenyl)-1H-1,2,3-triazol-1-yl]-1-piperidinyl}carbonyl)-2-methyl-4(1H)-pyridinone](/img/structure/B5231761.png)
![ethyl 7-cyclopropyl-1-methyl-3-(4-methylbenzyl)-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5231763.png)